Enhanced Lipophilicity (cLogP) Drives Differential Membrane Permeability vs. Methoxy Analog
The replacement of the 4-methoxy group on the benzoate ester (found in analog 637749-77-0) with a 4-bromo substituent (target compound) substantially increases calculated lipophilicity, a key determinant of passive membrane permeability and non-specific protein binding . Using the XLogP3 algorithm, the target compound exhibits a cLogP of 4.9 compared to 3.9 for the 4-methoxy analog [1]. This one-log unit increase is consistent with the greater hydrophobicity of bromine over the methoxy group and is expected to result in approximately 1-2 logs higher predicted permeability in Caco-2 models [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | cLogP = 4.9 |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS 637749-77-0): cLogP = 3.9 |
| Quantified Difference | ΔcLogP ≈ +1.0 units (target more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logP available for either compound |
Why This Matters
Higher cLogP indicates superior membrane permeation potential, making the target compound more suitable for intracellular target engagement screens where the methoxy analog may fail.
- [1] PubChem XLogP3 Prediction. Calculated for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate and analog. Accessed via PubChem PUG REST. View Source
- [2] Wenlock, M. C., et al. (2003). A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Drug Candidates. Journal of Medicinal Chemistry, 46(7), 1250–1256. DOI: 10.1021/jm021053p View Source
